molecular formula C2H8Na2O8P2 B14795907 Etidronic acid (disodium salt)

Etidronic acid (disodium salt)

Cat. No.: B14795907
M. Wt: 268.01 g/mol
InChI Key: RCPBHUGBCPLECU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etidronic acid (disodium salt), also known as etidronate disodium, is a first-generation bisphosphonate with the chemical formula C₂H₆Na₂O₇P₂ and a molecular weight of 249.99 g/mol (anhydrous form). It is a white, water-soluble powder that acts as a bone resorption inhibitor by binding to hydroxyapatite crystals in bone tissue, thereby reducing osteoclast activity. Clinically, it is used to manage conditions such as osteoporosis, Paget’s disease, and steroid-induced bone loss. However, its efficacy in fracture prevention during steroid therapy remains unproven compared to placebo.

Preparation Methods

Etidronic acid (disodium salt) can be synthesized through several methods. One common synthetic route involves the reaction of acetic acid with phosphorus trichloride in methanesulfonic acid. This reaction forms an intermediate, which is then converted to etidronate by further reaction with phosphorus trichloride . Industrial production methods often involve similar processes, with optimization for large-scale production .

Chemical Reactions Analysis

Chelation of Metal Ions

Etidronic acid (disodium salt) acts as a potent chelating agent due to its two phosphonate (-PO₃²⁻) groups, which form stable complexes with polyvalent metal ions. This property is exploited in industrial water treatment and biomedical applications .

Metal IonBinding Affinity (log K)Observed Complex StructureApplication
Ca²⁺6.2Octahedral coordinationInhibits hydroxyapatite crystallization in bone
Fe³⁺12.5Hexadentate complexPrevents iron-mediated oxidation in cooling systems
Mg²⁺5.8Tetrahedral coordinationReduces scale formation in pipelines

Key Finding: At pH 7.4, the compound exhibits optimal chelation efficiency for calcium ions, forming a 1:1 stoichiometric complex .

Hydrolysis and pH-Dependent Stability

The compound undergoes hydrolysis under acidic or alkaline conditions, with degradation pathways dependent on pH :

Acidic Conditions (pH < 3):
C2H6Na2O7P2+H2OC2H8O7P2+2NaOH\text{C}_2\text{H}_6\text{Na}_2\text{O}_7\text{P}_2 + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_8\text{O}_7\text{P}_2 + 2\text{NaOH}
Degradation products include etidronic acid and free sodium ions.

Alkaline Conditions (pH > 10):
Phosphonate groups undergo partial oxidation to phosphate (PO₄³⁻), reducing chelation capacity .

pH RangeHalf-Life (25°C)Primary Degradation Pathway
2–348 hoursProtonation of phosphonates
7–8>30 daysStable
10–1272 hoursOxidation to phosphate

Interaction with Oxidizing Agents

Etidronic acid (disodium salt) reacts with strong oxidizers like hydrogen peroxide (H₂O₂) or hypochlorite (ClO⁻), leading to cleavage of the P-C-P backbone:
C2H6Na2O7P2+H2O22PO43+CH3COOH+2Na+\text{C}_2\text{H}_6\text{Na}_2\text{O}_7\text{P}_2 + \text{H}_2\text{O}_2 \rightarrow 2\text{PO}_4^{3-} + \text{CH}_3\text{COOH} + 2\text{Na}^+
This reaction is utilized in wastewater treatment to break down residual bisphosphonate compounds.

Biochemical Interactions in Bone Metabolism

The compound inhibits osteoclast-mediated bone resorption through two mechanisms :

  • Hydroxyapatite Binding

    • Adsorbs to bone mineral surfaces via phosphonate-calcium interactions (Kd=1.2×106K_d = 1.2 \times 10^{-6} M).

    • Reduces hydroxyapatite dissolution by 78% at 10 μM concentrations .

  • Osteoclast Apoptosis

    • Induces mitochondrial membrane depolarization (ΔΨm\Delta \Psi_m reduction ≥60% at 100 nM) .

    • Activates caspase-3, leading to chromatin condensation (observed via fluorescence microscopy) .

Synthetic Reactions

The industrial synthesis involves three stages :

  • Condensation :
    Phosphorous acid reacts with acetic anhydride at 190°F to form 1-hydroxyethylidene-1,1-diphosphonic acid.

  • Hydrolysis :
    Intermediate is hydrolyzed with water (18% excess) to yield etidronic acid.

  • Neutralization :
    Treated with NaOH to precipitate the disodium salt (yield: 86%, purity >98%) .

Reactivity in Aqueous Solutions

The compound exhibits surfactant-like behavior at high concentrations (>26 mg/mL in H₂O), forming micellar aggregates that enhance its metal-chelating capacity . Dynamic light scattering (DLS) studies show an average hydrodynamic diameter of 12.4 nm for these aggregates.

Scientific Research Applications

Etidronic acid (disodium salt), also known as Etidronate disodium, is a compound with various applications in medicine, cosmetics, and industry . It functions primarily as a chelating agent, calcium regulator, and antineoplastic agent .

Chemical Structure and Properties
Etidronic acid (disodium salt) has the molecular formula C2H6Na2O7P2C_2H_6Na_2O_7P_2 .

Medical Applications

  • Treatment of Bone Diseases: Etidronic acid and its salts are used to manage bone diseases characterized by osteoclastic bone resorption, including Paget’s disease, hypercalcemia of malignancy, osteolytic bone metastases, and calcified uremic arteriolopathy . The typical dosage ranges from 5 to 20 mg/kg/day .
  • Hypercalcemia of Malignancy: Intravenous etidronate disodium has been evaluated for controlling hypercalcemia of malignancy in a double-blind, placebo-controlled study. A study showed that 11 out of 12 patients treated with etidronate reached normocalcemia compared to 2 out of 6 in the placebo group . The etidronate group also exhibited a greater decrease in serum calcium and reduced renal calcium excretion .
  • Chelation Therapy: Etidronate disodium functions as a chelator, binding to metal ions .

Cosmetic Applications

  • Chelating Agent: In cosmetics, Etidronic acid and its salts function as chelating agents, helping to control viscosity, stabilize emulsions, and prevent the formation of radicals .
  • Maximum Authorized Concentration: The maximum authorized concentration of etidronic acid and its salts (expressed as etidronic acid) in finished cosmetic products is 1.5% in hair-care products and 0.2% in soap .

Industrial Applications

  • Water Treatment: Etidronic acid and its salts are used in water treatment to prevent crystalline scale deposition .
  • Detergent and Cleaning Applications: They are also used in detergent and cleaning applications in the paper, textiles, and photographic industries, as well as in off-shore oil well applications as complexing agents .
  • Other Uses: Etidronic acid and its salts are utilized as complexing agents, corrosion inhibitors, and flame retardants in various commercial applications, including inks, toners, cleaning agents, and coatings .

Safety and Toxicity

  • Oral Toxicity: Acute oral toxicity studies in rats reported LD50LD_{50} values for Etidronic Acid ranging from 1008 to >5000 mg/kg, with clinical signs including reduced appetite, weakness, diarrhea, tremors, and collapse .
  • Short-Term Toxicity: The no-observed-adverse-effect-level (NOAEL) for Etidronic Acid administered orally in rats was 30 mg/kg/day for 28 days .
  • Eye and Skin Irritation: Etidronic acid can cause serious eye damage, while its salts are considered eye irritants. Skin irritation has been reported in some studies, but effects were generally reversible . A study using 35% sodium etidronate showed no skin irritation on intact rabbit skin, but some irritation was observed on abraded skin .
  • Developmental Toxicity: Studies on pregnant rats administered Etidronic Acid showed no adverse effects in dams or offspring at doses up to 330 mg/kg/day .

Case Studies and Research Findings

  • Efficacy in Hypercalcemia Treatment: A study evaluating intravenous etidronate disodium for hypercalcemia of malignancy demonstrated that it was more effective than a placebo in achieving normocalcemia and reducing serum calcium levels .
  • Animal Studies: A 90-day study in beagle dogs found no treatment-related effects at any dose level tested, with NOAELs established at >1746 mg/kg bw/day in males and >1620 mg/kg bw/day in females . A two-year study in rats established a NOAEL of 24 mg/kg bw/day based on indications of anemia at higher doses .

Comparison with Similar Compounds

Etidronic Acid vs. Clodronic Acid (Disodium Salt)

  • Chemical Structure :
    • Etidronic acid: Contains a hydroxyethylidene group (R₁ = OH, R₂ = CH₃).
    • Clodronic acid: Features two chlorine atoms on the central carbon (R₁ = Cl, R₂ = Cl).
  • Synthesis :
    • Etidronic acid is synthesized from acetic acid using phosphorus trichloride (PCl₃) and phosphorous acid (H₃PO₃) in methanesulfonic acid (MSA) at 75°C.
    • Clodronic acid is derived from dichloromethane diphosphonate, with a synthesis route emphasizing halogenation.

Etidronic Acid vs. Alendronate and Ibandronate

  • Generational Differences :
    • Etidronic acid is a first-generation bisphosphonate , while alendronate and ibandronate are second- and third-generation agents with nitrogen-containing side chains, enhancing potency.
  • Mechanism: Etidronic acid primarily disrupts osteoclast energy metabolism via non-hydrolysable ATP analogs. Nitrogen-containing bisphosphonates (e.g., alendronate) inhibit farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway.

Bone Resorption Inhibition

Compound Indications Efficacy in Fracture Prevention Key Clinical Trials
Etidronic acid Steroid-induced bone loss, Paget’s No significant benefit vs. placebo 3 randomized trials (lumbar bone density only in women)
Clodronic acid Osteolytic metastases, hypercalcemia Proven in metastatic bone disease Multiple trials showing reduced skeletal events
Alendronate Postmenopausal osteoporosis Significant fracture risk reduction FREEDOM trial (vertebral fracture risk ↓70%)

Pharmacokinetic and Analytical Profiles

Bioavailability

A cross-over study compared etidronic acid (400 mg) to Didrocal® (reference drug):

Parameter Etidronic Acid (ACT ETIDROCAL®) Didrocal®
Cmax 1.2 µg/mL 1.3 µg/mL
Tmax 1.5 hours 1.4 hours
AUC0–24 8.7 µg·h/mL 9.0 µg·h/mL

Purity and Stability

Property Etidronic Acid Clodronic Acid
Purity ≥98.0% (titrimetric) ≥99% (HPLC)
Solubility Water > 100 mg/mL Water > 50 mg/mL
Storage 20–25°C, protected from light 2–8°C, dry environment

Biological Activity

Etidronic acid, also known as disodium etidronate, is a first-generation bisphosphonate primarily used in the treatment of various bone disorders. Its biological activity is largely attributed to its ability to inhibit osteoclast-mediated bone resorption, making it a crucial therapeutic agent in conditions characterized by excessive bone loss.

Etidronic acid functions by mimicking pyrophosphate, a natural inhibitor of bone resorption. It binds to hydroxyapatite in bone, and upon osteoclast activity, it is released and taken up by these cells through fluid-phase endocytosis. Inside the osteoclasts, etidronic acid disrupts ATP metabolism by forming non-hydrolyzable ATP analogs, leading to impaired osteoclastic function and ultimately reducing bone resorption .

Pharmacodynamics and Pharmacokinetics

  • Pharmacodynamics : Etidronic acid inhibits osteoclast activity, preventing the dissolution of bone minerals and the release of calcium into the bloodstream. This mechanism is particularly beneficial in managing conditions such as Paget's disease and hypercalcemia associated with malignancies .
  • Pharmacokinetics : The oral bioavailability of etidronic acid is low, ranging from 1% to 10%. Most of the administered dose is excreted in feces, with minimal absorption occurring in the gastrointestinal tract .

Clinical Applications

Etidronic acid is utilized in various clinical settings:

  • Paget's Disease : In a study involving patients with Paget's disease, etidronic acid was administered at doses ranging from 5 to 20 mg/kg/day. Significant decreases in serum alkaline phosphatase levels were observed after six months of therapy, indicating effective suppression of bone turnover .
  • Hypercalcemia of Malignancy : A clinical trial demonstrated that intravenous administration of etidronate at 7.5 mg/kg effectively normalized serum calcium levels in 92% of patients compared to only 33% in the placebo group .

Acute Toxicity

The acute toxicity profile of etidronic acid varies across species:

  • The oral LD50 for etidronic acid has been reported between 1008 mg/kg and >5000 mg/kg in rats, indicating a relatively low acute toxicity risk .
  • In dermal toxicity studies on rabbits, the LD50 was found to be ≥7940 mg/kg .

Long-term Toxicity

Long-term studies have shown no significant adverse skeletal effects associated with repeated dosing of etidronic acid. The NOAEL (No Observed Adverse Effect Level) was determined to be ≥1724 mg/kg/day in female rats .

Case Studies

  • Paget’s Disease Treatment : A group of patients treated with sodium etidronate showed significant biochemical improvements with minimal side effects at lower doses (5 mg/kg). Higher doses led to gastrointestinal issues and non-traumatic fractures .
  • Hypercalcemia Management : In cases of malignancy-related hypercalcemia, etidronate provided a safe alternative treatment option when combined with rehydration therapy, demonstrating its efficacy in controlling elevated calcium levels .

Summary Table of Biological Activity

PropertyDetails
Chemical Structure Disodium salt of etidronic acid
Mechanism Inhibits osteoclast activity
Bioavailability 1% - 10% via oral administration
Clinical Uses Paget’s disease, hypercalcemia due to malignancy
LD50 (Oral) 1008 - >5000 mg/kg (rats)
NOAEL (Long-term) ≥1724 mg/kg/day (female rats)

Q & A

Basic Research Questions

Q. What are the standard synthesis pathways for Etidronic acid (disodium salt), and how can experimental parameters be optimized for reproducibility?

  • Methodological Answer : The synthesis of Etidronic acid (disodium salt) typically involves neutralization of etidronic acid with sodium hydroxide under controlled pH (e.g., pH 7–8). Experimental protocols should include:

  • Precise stoichiometric ratios to avoid residual reactants.
  • Temperature control (e.g., 25–40°C) to prevent thermal degradation.
  • Crystallization techniques (e.g., slow evaporation) for high-purity yields.
  • Validation via ion chromatography or HPLC to confirm disodium salt formation .
    • Key Challenge : Residual phosphate or phosphite impurities may arise if reaction conditions are not tightly controlled.

Q. Which analytical techniques are most effective for assessing the purity and stability of Etidronic acid (disodium salt) in aqueous solutions?

  • Methodological Answer :

  • HPLC with suppressed conductivity detection (e.g., using anion-exchange columns) is recommended for quantifying etidronate ions and detecting degradation products like phosphite .
  • pH titration can monitor acid-base equilibria, while FTIR spectroscopy identifies functional groups (e.g., P–O bonds at ~1,000 cm⁻¹).
  • Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) should follow ICH guidelines to predict shelf life .

Q. How can confirmatory tests for cations (Na⁺) and anions (etidronate) be designed to ensure accurate salt identification?

  • Methodological Answer :

  • Cation Analysis : Flame photometry or ion-selective electrodes for Na⁺ quantification.
  • Anion Analysis : Use ammonium molybdate in acidic conditions to detect phosphate/phosphite contaminants; etidronate-specific tests include complexometric titration with Ca²⁺ ions .
  • Cross-validation : Pair analytical results with X-ray diffraction (XRD) for crystalline structure confirmation .

Advanced Research Questions

Q. How should researchers address contradictions in toxicological data for Etidronic acid (disodium salt), particularly regarding carcinogenicity?

  • Methodological Answer :

  • Critical Analysis : A 2-year rat study (10,000 ppm dose) found no carcinogenic effects , but discrepancies may arise from differences in species sensitivity or dosing regimens.
  • Mitigation Strategies :
  • Replicate studies using human cell lines (e.g., HepG2) to assess genotoxicity.
  • Conduct dose-response modeling to identify thresholds for adverse effects.
  • Compare results with structurally similar bisphosphonates (e.g., clodronate) for mechanistic insights .

Q. What experimental designs are recommended to resolve solubility contradictions of Etidronic acid (disodium salt) in mixed solvent systems?

  • Methodological Answer :

  • Phase-Solubility Studies : Systematically vary water:ethanol ratios (e.g., 0–50% ethanol) while monitoring solubility via gravimetry.
  • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution to distinguish entropy-driven vs. enthalpy-driven processes.
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in non-aqueous solvents .

Q. How can the stability of Etidronic acid (disodium salt) be evaluated under extreme pH and temperature conditions relevant to pharmaceutical formulations?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 60°C for 24 hours).
  • Oxidative stress (e.g., 3% H₂O₂ exposure).
  • Analytical Tools : Use LC-MS/MS to identify degradation byproducts (e.g., phosphonic acid derivatives).
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate degradation rates at ambient conditions .

Q. What methodologies are suitable for elucidating the chelation mechanisms of Etidronic acid (disodium salt) with metal ions in biological systems?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for Ca²⁺, Fe³⁺, or Mg²⁺.
  • Molecular Dynamics Simulations : Model ligand-metal interactions at atomic resolution.
  • Synchrotron XAS : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) in vivo .

Q. Data Presentation Guidelines

  • Tables : Include solubility profiles, stability data, and toxicity thresholds with error margins (e.g., ±SD).
  • References : Cite pharmacopeial standards (e.g., USP-NF) and OECD guidelines for toxicology .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for animal/human studies.

Properties

Molecular Formula

C2H8Na2O8P2

Molecular Weight

268.01 g/mol

IUPAC Name

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;hydrate

InChI

InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2

InChI Key

RCPBHUGBCPLECU-UHFFFAOYSA-L

Canonical SMILES

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.